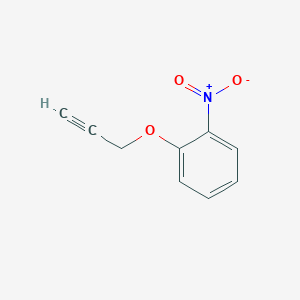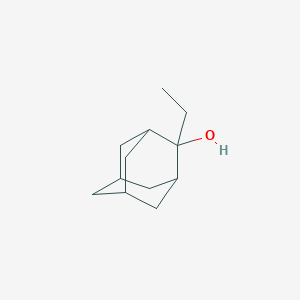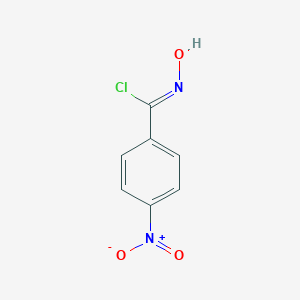
Propanonitrilo, 3-mercapto-
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-mercapto-2-propenenitrile has been achieved through flash vacuum pyrolysis of 3-(tert-butylthio)-2-propenenitrile, yielding a significant Z:E ratio and demonstrating a method for preparing this kinetically unstable compound (Cole et al., 2007). Another approach involves the preparation of dimeric complexes with cobalt, copper, and silver, starting from 3-mercapto-1,2-propanediol derivatives, indicating the versatility of this compound in forming metal-organic frameworks (Shakir et al., 1992).
Molecular Structure Analysis
Quantum chemical calculations have elucidated the structural and conformational properties of 3-mercapto-2-propenenitrile, revealing two stable planar rotameric forms. This analysis provides insight into the preferred conformations and the influence of intramolecular hydrogen bonding on the molecule's stability (Cole et al., 2007).
Chemical Reactions and Properties
3-Mercapto-1-propanesulfonic acid and bis(3-sulfopropyl) disulfide adsorption studies on Au(111) surfaces have shown similar phase evolution and surface coverage, highlighting the sulfur headgroups' role in adsorption and suggesting potential applications in surface chemistry and electrodeposition processes (Jian et al., 2009).
Physical Properties Analysis
The study of 3-mercapto-2-propenenitrile through microwave spectroscopy has contributed significantly to understanding its physical properties, such as rotational constants and conformer preferences. This research has also touched on its astrochemical/astrobiological significance, suggesting areas for further exploration (Cole et al., 2007).
Chemical Properties Analysis
The oxidation mechanisms of thiols like 3-mercapto-1-propane sulfonic acid have been studied, shedding light on their behavior in the presence of oxidizing agents and providing a deeper understanding of their chemical properties. These findings have implications for their reactivity and potential applications in various chemical processes (Read et al., 2003).
Aplicaciones Científicas De Investigación
Uso como una forma enmascarada de tiolato
3-Mercaptopropanenitrile ha encontrado algo de uso como una forma enmascarada de tiolato . Esto significa que puede utilizarse en reacciones donde se necesita un ion tiolato, pero donde la presencia de un tiolato libre podría causar problemas.
Síntesis de mercapto-cumarinas
Las mercapto-cumarinas son heterociclos de gran interés en el desarrollo de valiosas estructuras activas en los campos de los materiales y la biología . Representan una clase de compuestos altamente explotable que abre muchas posibilidades para futuras transformaciones químicas .
Uso en líquidos iónicos funcionalizados
La no volatilidad y las características controlables de los líquidos iónicos (ILs) los convierten en materiales potenciales para diversas aplicaciones . El uso de líquidos iónicos funcionalizados puede mejorar sus propiedades fisicoquímicas . Se han preparado líquidos iónicos basados en propanonitrilo imidazolio con diferentes grupos funcionales .
Papel en la síntesis orgánica
La introducción del grupo tiol en estructuras orgánicas ha surgido como una herramienta importante en química medicinal y biología química . Juega un papel destacado en la fabricación de sustancias aplicables en el campo de los materiales funcionales avanzados .
Uso en la industria farmacéutica
El grupo tiol juega un papel importante en los marcos estructurales de los productos naturales y la industria farmacéutica . Por lo tanto, existe una creciente demanda de investigar reacciones de acoplamiento basadas en tioles centrándose en su quimioselectividad y su tolerancia a diversos grupos funcionales
Mecanismo De Acción
Safety and Hazards
Propanenitrile, 3-mercapto- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity and acute dermal toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause an allergic skin reaction and respiratory irritation .
Direcciones Futuras
While specific future directions for the research and application of Propanenitrile, 3-mercapto- are not available, it’s worth noting that this compound is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential uses in various research fields.
Propiedades
IUPAC Name |
3-sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXEFOUDMXDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061383 | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001-58-7 | |
| Record name | 3-Mercaptopropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTOPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTV2WN28SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the orientation of 3-Mercaptopropanenitrile on a gold surface change with applied potential?
A1: The research paper utilized in situ Fourier Transform Infrared Spectroscopy (FTIR) to study the behavior of 3-Mercaptopropanenitrile monolayers on gold electrodes. The study revealed that the intensities of the C-H stretching bands (2930 cm-1 and 2850 cm-1), attributed to the methylene groups of 3-Mercaptopropanenitrile, decreased slightly with increasing potential []. This suggests a potential-dependent change in the orientation of the 3-Mercaptopropanenitrile molecules on the gold surface. While the exact conformational change is not elucidated in the paper, it implies that the orientation of the methylene groups relative to the surface is affected by the applied potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
